![molecular formula C8H9BrO B2898476 5-Bromo-2,4-dimethylphenol CAS No. 74571-80-5](/img/structure/B2898476.png)
5-Bromo-2,4-dimethylphenol
Overview
Description
5-Bromo-2,4-dimethylphenol is a chemical compound with the molecular formula C8H9BrO . It is a solid in its physical form .
Synthesis Analysis
The synthesis of 5-Bromo-2,4-dimethylphenol involves a mixture of 3,4-dimethylphenol in DCM at -78° C. Bromine is added dropwise and the reaction is stirred for 1 hour at this temperature. A saturated sodium sulfite solution is added and it is then stirred for 5 minutes at room temperature and then extracted with EtOAc.Molecular Structure Analysis
The molecular structure of 5-Bromo-2,4-dimethylphenol is represented by the InChI code: 1S/C8H9BrO/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,1-2H3 . The molecular weight of the compound is 201.06 .Physical And Chemical Properties Analysis
5-Bromo-2,4-dimethylphenol is a solid in its physical form . The compound has a molecular weight of 201.06 .Scientific Research Applications
Medicine: Antimicrobial Agent
5-Bromo-2,4-dimethylphenol: is explored in medical research for its potential as an antimicrobial agent. Its brominated phenolic structure suggests it could be effective against a range of bacteria and fungi, making it a candidate for treating infections or being incorporated into antiseptic formulations .
Environmental Science: Water Treatment
In environmental science, this compound is studied for its use in water treatment processes. Its ability to inhibit microbial growth could be beneficial in preventing biofouling in water systems, which is a significant concern in maintaining clean water supplies .
Materials Science: Polymer Synthesis
The bromine atom in 5-Bromo-2,4-dimethylphenol makes it a valuable monomer in the synthesis of specialized polymers. These polymers could have enhanced properties like flame retardancy or resistance to degradation, useful in various industrial applications .
Analytical Chemistry: Chromatography Standards
This compound’s distinct chemical signature enables its use as a standard in chromatographic analysis. It helps in calibrating instruments and ensuring the accuracy of analytical results, which is crucial in pharmaceutical quality control and environmental monitoring .
Biochemistry: Enzyme Inhibition Studies
Researchers in biochemistry may use 5-Bromo-2,4-dimethylphenol to study enzyme inhibition. Its structure allows it to bind to certain enzymes, thereby inhibiting their activity. This can provide insights into enzyme function and aid in the development of new drugs .
Industrial Applications: Intermediate for Synthesis
Industrially, 5-Bromo-2,4-dimethylphenol serves as an intermediate in the synthesis of more complex chemical compounds. It’s particularly valuable in the creation of pharmaceuticals, agrochemicals, and dyes, where its bromine content can facilitate further chemical reactions .
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromo-2,4-dimethylphenol is a phenolic compound . Phenolic compounds are known to interact with various biological targets.
Mode of Action
They can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells .
Biochemical Pathways
Phenolic compounds are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Phenolic compounds are generally known for their antioxidant properties, which can protect cells from oxidative damage .
properties
IUPAC Name |
5-bromo-2,4-dimethylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHNPALIFLTMJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dimethylphenol |
Synthesis routes and methods
Procedure details
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